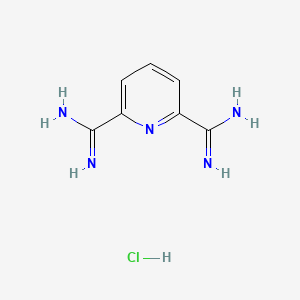
Pyridine-2,6-dicarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-dicarboximidamide;hydrochloride is a chemical compound with the molecular formula C7H9N5·2HCl. It is known for its role as a ligand in various chemical reactions, particularly in nickel-catalyzed cross-coupling reactions. This compound is often used in scientific research due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-dicarboximidamide;hydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with an appropriate amidine source under acidic conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,6-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nickel catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nickel catalysts are often employed in cross-coupling reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nickel-catalyzed cross-coupling reactions typically yield coupled products involving basic nitrogen heterocycles .
Aplicaciones Científicas De Investigación
Pyridine-2,6-dicarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) bonds
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds due to its ability to facilitate complex chemical transformations.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Pyridine-2,6-dicarboximidamide;hydrochloride primarily involves its role as a ligand in catalytic reactions. It coordinates with nickel catalysts to facilitate the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. This coordination enhances the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
Pyridine-2,6-dicarboxamide: Another pyridine derivative used as a ligand for transition metals.
4-Methoxypicolinimidamide hydrochloride: A compound with similar reactivity used in nickel catalysis.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: A nickel complex used in similar catalytic reactions.
Uniqueness: Pyridine-2,6-dicarboximidamide;hydrochloride is unique due to its high reactivity and selectivity in nickel-catalyzed cross-coupling reactions. Its ability to form stable complexes with nickel catalysts makes it particularly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H10ClN5 |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
Clave InChI |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)

